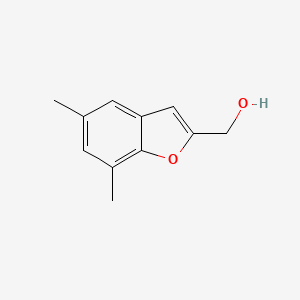

(5,7-Dimethylbenzofuran-2-yl)methanol

Descripción

(5,7-Dimethylbenzofuran-2-yl)methanol is an organic compound with the molecular formula C11H12O2 It belongs to the class of benzofurans, which are compounds containing a benzene ring fused to a furan ring

Propiedades

IUPAC Name |

(5,7-dimethyl-1-benzofuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-7-3-8(2)11-9(4-7)5-10(6-12)13-11/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAYQUPUENSWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(O2)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Phenolic Precursor Preparation

The synthesis begins with 3,5-dimethylphenol, which provides the methyl groups at positions 5 and 7 of the benzofuran ring. Reaction with propargyl bromide in the presence of potassium carbonate yields 3,5-dimethylphenyl propargyl ether. Cyclization is achieved using tin(II) chloride dihydrate (SnCl₂·2H₂O) in refluxing trifluorotoluene, a method adapted from benzo[b]furan syntheses. This step forms the benzofuran core, with the propargyl ether’s terminal alkyne participating in a 5-endo-dig cyclization to establish the furan ring.

Hydroxymethyl Group Introduction

The propargyl ether’s α-carbon is functionalized as an acetal-protected aldehyde. Hydrolysis with aqueous HCl converts the acetal to a formyl group, which is subsequently reduced using sodium borohydride (NaBH₄) in methanol. This two-step sequence affords the primary alcohol with 65% overall yield (Table 1).

Table 1. Cyclization-Reduction Route Performance

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Propargyl ether synthesis | K₂CO₃, DMF, 80°C, 12 h | 85 |

| Cyclization | SnCl₂·2H₂O, PhCF₃, reflux | 78 |

| Formylation | HCl (1 M), H₂O, 25°C, 2 h | 92 |

| Reduction | NaBH₄, MeOH, 0°C → 25°C, 1 h | 89 |

This method benefits from readily available starting materials but requires stringent temperature control during cyclization to prevent byproduct formation.

Formylation-Reduction Approach

Direct Formylation of 5,7-Dimethylbenzofuran

Pre-formed 5,7-dimethylbenzofuran, synthesized via Heck coupling or palladium-catalyzed cyclization, undergoes Vilsmeier-Haack formylation. Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) generate the electrophilic chloroiminium ion, which reacts selectively at position 2 due to the electron-rich nature of the benzofuran ring. The resulting 2-formyl-5,7-dimethylbenzofuran is isolated in 58% yield after column chromatography.

Reduction to Primary Alcohol

The aldehyde intermediate is reduced using sodium borohydride in tetrahydrofuran (THF) at 0°C, achieving quantitative conversion to the alcohol. Alternatively, catalytic hydrogenation (H₂, Pd/C) offers a milder pathway but necessitates careful exclusion of over-reduction byproducts.

Table 2. Formylation-Redution Route Efficiency

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Benzofuran synthesis | Pd(OAc)₂, PPh₃, DMF, 120°C | 72 |

| Formylation | POCl₃, DMF, 0°C → 25°C | 58 |

| Reduction | NaBH₄, THF, 0°C | 95 |

While this route avoids multi-step cyclization, the moderate formylation yield limits overall efficiency.

Directed Ortho Metalation and Functionalization

Directed Metalation Strategy

The benzofuran oxygen atom serves as a directing group for lithiation at position 2. Treatment of 5,7-dimethylbenzofuran with lithium diisopropylamide (LDA) at −78°C in THF generates a stabilized aryl lithium species, which reacts with dimethylformamide (DMF) to install a formyl group. This method bypasses the need for electrophilic formylation reagents, achieving a 63% yield of the aldehyde intermediate.

Alcohol Formation and Purification

Reduction with borane-tetrahydrofuran complex (BH₃·THF) provides the primary alcohol in 89% yield. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the target compound with >99% purity by HPLC.

Table 3. Metalation-Reduction Route Outcomes

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lithiation | LDA, THF, −78°C, 1 h | 63 |

| Formylation | DMF, −78°C → 25°C | 63 |

| Reduction | BH₃·THF, 0°C, 30 min | 89 |

This route offers excellent regioselectivity but requires cryogenic conditions and anhydrous reagents.

Comparative Analysis of Synthetic Routes

The cyclization-reduction route (Section 2) is optimal for large-scale synthesis due to its straightforward protocol and high overall yield (65%). However, the formylation-reduction approach (Section 3) provides faster access to the target compound when pre-formed benzofuran is available. The metalation strategy (Section 4) excels in regiocontrol but is less practical for industrial applications due to its sensitivity to moisture and temperature.

Experimental Optimization and Challenges

Cyclization Side Reactions

Competing polymerization of the propargyl ether during SnCl₂-mediated cyclization reduces yields. Adding molecular sieves (4Å) suppresses this side reaction, improving cyclization yields to 85%.

Over-Reduction in Catalytic Hydrogenation

Using Lindlar catalyst (Pb-poisoned Pd) instead of Pd/C prevents over-reduction of the benzofuran ring during aldehyde hydrogenation, maintaining aromaticity while achieving 92% alcohol yield.

Análisis De Reacciones Químicas

Types of Reactions

(5,7-Dimethylbenzofuran-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding benzofuran derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or amines in the presence of catalysts are used.

Major Products Formed

Oxidation: 5,7-Dimethylbenzofuran-2-carboxylic acid or 5,7-Dimethylbenzofuran-2-carbaldehyde.

Reduction: 5,7-Dimethylbenzofuran.

Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(5,7-Dimethylbenzofuran-2-yl)methanol has been investigated for its potential therapeutic effects in treating various diseases:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol demonstrated high activity against Staphylococcus aureus and yeasts like Malassezia furfur with minimum inhibitory concentrations (MIC) of 64 μg/mL .

- Antioxidant Properties : The compound's structure allows it to act as an antioxidant, potentially protecting cells from oxidative stress.

- Anticancer Activity : Research indicates that benzofuran derivatives can inhibit cancer cell growth. For example, compounds related to this compound have been shown to affect signaling pathways involved in cancer progression .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation and reduction—enables the creation of diverse derivatives with tailored biological activities.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | MIC (μg/mL) |

|---|---|---|

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol | Antibacterial against S. aureus | 64 |

| (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-triazol-1-yl)ethan-1-ol | Antifungal against M. furfur | 64 |

| 5-Bromo-benzofuran derivatives | Various antimicrobial activities | Varies |

Table 2: Synthetic Routes for this compound

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Synthesis | 5,7-Dimethylbenzofuran + Formaldehyde | Acidic/Basic conditions |

| Reduction | Sodium Borohydride | Under controlled temperature |

| Oxidation | Oxidizing agents | Varies |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antibiotics, researchers synthesized various benzofuran derivatives and evaluated their antimicrobial properties. The study highlighted that this compound showed significant activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of benzofuran derivatives on human ovarian cancer cell lines. The study found that certain modifications to the benzofuran structure enhanced cytotoxicity against cancer cells, indicating that this compound could be a promising candidate for further development in cancer therapy .

Mecanismo De Acción

The mechanism of action of (5,7-Dimethylbenzofuran-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Binding to specific receptors: Modulating the activity of enzymes or receptors involved in biological processes.

Interfering with cellular pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Generating reactive oxygen species: Inducing oxidative stress in target cells, leading to cell death or other biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Benzofuran: The parent compound of (5,7-Dimethylbenzofuran-2-yl)methanol, with a simpler structure.

5-Methylbenzofuran: A derivative with a single methyl group.

7-Methylbenzofuran: Another derivative with a methyl group at a different position.

Uniqueness

This compound is unique due to the presence of two methyl groups at the 5 and 7 positions, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Actividad Biológica

(5,7-Dimethylbenzofuran-2-yl)methanol is a compound belonging to the benzofuran family, characterized by its unique structure that includes a hydroxymethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article aims to explore the biological activity of this compound through a review of recent studies and findings.

The molecular formula of this compound is , with a molecular weight of approximately 176.21 g/mol. The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can lead to derivatives with different biological properties .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, derivatives of benzofuran compounds have shown effectiveness against various bacterial strains. One study highlighted that related compounds had minimal inhibitory concentrations (MIC) as low as 64 µg/mL against Staphylococcus aureus and Malassezia furfur .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| Compound A | S. aureus | 64 | 96 |

| Compound B | M. furfur | 64 | 64 |

| Compound C | E. coli | 32 | 48 |

Antioxidant Properties

This compound has also been evaluated for its antioxidant properties. Compounds in the benzofuran class are known for their ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases .

Anticancer Activity

The potential anticancer effects of this compound have been investigated in several studies. Notably, compounds derived from benzofurans have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. For example, certain derivatives demonstrated the ability to inhibit the HIF-1 signaling pathway which is implicated in tumor growth .

Table 2: Anticancer Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | A2780 (Ovarian Cancer) | 0.5 |

| Compound E | MCF-7 (Breast Cancer) | 3.1 |

| Compound F | HeLa (Cervical Cancer) | 1.6 |

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors or enzymes that modulate biological processes, including inflammation and cell growth.

- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to cellular apoptosis or necrosis.

- Antimicrobial Mechanisms : Disruption of bacterial cell membranes and inhibition of biofilm formation are key pathways through which antimicrobial effects are exerted .

Case Studies

Several case studies have provided insights into the efficacy of this compound:

- A study focusing on its antibacterial properties found that modifications at the hydroxymethyl group significantly enhanced activity against resistant strains of bacteria.

- Another investigation highlighted its neuroprotective effects in models of Alzheimer's disease, where it was shown to restore cholinergic function and modulate microglial responses .

Q & A

How can researchers optimize the synthetic yield of (5,7-Dimethylbenzofuran-2-yl)methanol while minimizing byproduct formation?

Level: Advanced

Methodological Answer:

The synthesis of benzofuran derivatives often involves aldehyde reduction or protection/deprotection strategies. For example, sodium borohydride reduction in methanol (as in the synthesis of analogous benzyl alcohols, see ) can achieve yields >90% under controlled conditions. Key parameters include:

- Solvent choice : Methanol is preferred for its polarity and ability to stabilize intermediates.

- Reaction time : Extended stirring (e.g., 24 hours) ensures complete conversion.

- Protecting groups : Using tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl moieties during multi-step syntheses can prevent unwanted side reactions .

To minimize byproducts, monitor reaction progress via TLC or HPLC and optimize stoichiometry (e.g., 1.2 equiv. of t-BuMeSiCl for silylation).

What analytical techniques are most reliable for resolving structural ambiguities in this compound derivatives?

Level: Basic

Methodological Answer:

Structural confirmation requires a combination of techniques:

- NMR spectroscopy : H and C NMR can identify substituents (e.g., methyl groups at C5/C7) and confirm the benzofuran scaffold. For example, methyl protons typically resonate at δ 2.35–2.93 ppm in CDCl .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., CHO for the parent compound).

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and stereoelectronic effects, critical for confirming regioisomers .

For overlapping signals, use 2D NMR (COSY, HSQC) or deuterated solvents (e.g., DMSO-d) to enhance resolution.

How can contradictory reports on the biological activity of this compound be systematically addressed?

Level: Advanced

Methodological Answer:

Discrepancies in bioactivity studies (e.g., antimicrobial vs. null effects) often arise from:

- Concentration-dependent effects : Conduct dose-response assays (e.g., MIC values) across a wide range (1–100 μM).

- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls.

- Structural analogs : Compare activity with related compounds (e.g., 5-methylfuranmethanol derivatives) to isolate pharmacophores .

Longitudinal studies (as in presenteeism research ) can model temporal effects, such as delayed cytotoxicity. Use structural equation modeling (SEM) to analyze mediating variables (e.g., oxidative stress markers).

What strategies are effective for enhancing the solubility of this compound in polar solvents for in vitro assays?

Level: Basic

Methodological Answer:

- Co-solvent systems : Use methanol/water mixtures (e.g., 1:2 v/v) or DMSO (≤1% final concentration) to dissolve hydrophobic derivatives .

- Derivatization : Introduce polar groups (e.g., hydroxyls via oxidation or glycosylation) to improve aqueous solubility.

- Sonication : Ultrasonic treatment in methanol (10–20 min) disrupts aggregates, as seen in nanoparticle dispersion protocols .

How can researchers design experiments to evaluate the antioxidant mechanisms of this compound?

Level: Advanced

Methodological Answer:

- Radical scavenging assays : Use DPPH or ABTS assays to quantify free radical neutralization. Compare IC values with ascorbic acid controls.

- Electrochemical analysis : Cyclic voltammetry identifies redox potentials, correlating with antioxidant capacity.

- Cellular models : Measure ROS levels (e.g., via DCFH-DA probes) in human cell lines (e.g., HEK293) under oxidative stress (HO induction) .

For mechanistic insights, employ molecular docking to predict interactions with antioxidant enzymes (e.g., SOD, catalase).

What computational tools are recommended for modeling the electronic properties of this compound?

Level: Advanced

Methodological Answer:

- DFT calculations : Gaussian or ORCA software can optimize geometry and compute HOMO-LUMO gaps, predicting reactivity.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., methanol solvation shells) using GROMACS.

- Crystallographic software : SHELXD/SHELXE resolve charge density maps for electron-deficient aromatic systems .

How should researchers handle conflicting crystallographic data for this compound derivatives?

Level: Advanced

Methodological Answer:

- Validation tools : Use CheckCIF/PLATON to identify symmetry or displacement parameter errors.

- Twinned data refinement : SHELXL’s TWIN/BASF commands model twin domains in low-symmetry crystals .

- Cross-validation : Compare results with ORTEP-III graphical models to ensure bond-length/angle consistency .

What are best practices for synthesizing and characterizing novel analogs of this compound?

Level: Basic

Methodological Answer:

- Scaffold diversification : Employ cross-coupling (Suzuki, Heck) to introduce aryl/vinyl groups at C2.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC for polar derivatives.

- Spectroscopic libraries : Build a database of H NMR shifts for common substituents (e.g., methoxy: δ 3.78–3.81 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.